molecular formula C7H15NO2 B3146315 tert-butyl (2R)-2-aminopropanoate CAS No. 59624-87-2

tert-butyl (2R)-2-aminopropanoate

Cat. No.: B3146315
CAS No.: 59624-87-2
M. Wt: 145.2 g/mol
InChI Key: TZHVYFBSLOMRCU-RXMQYKEDSA-N
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Description

Tert-butyl (2R)-2-aminopropanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl group attached to the ester moiety and an amino group attached to the alpha carbon of the propanoate chain. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2R)-2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminopropanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Tert-butyl (2R)-2-aminopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-aminopropanoate involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-aminopropanoate: Similar structure but different stereochemistry.

    Ethyl (2R)-2-aminopropanoate: Similar structure but different ester group.

    Methyl (2R)-2-aminopropanoate: Similar structure but different ester group.

Uniqueness

Tert-butyl (2R)-2-aminopropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various chemical and biological processes .

Properties

IUPAC Name

tert-butyl (2R)-2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVYFBSLOMRCU-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59624-87-2
Record name tert-butyl (2R)-2-aminopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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